molecular formula C17H16ClN3O2S B10937568 4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10937568
M. Wt: 361.8 g/mol
InChI Key: SQZVAWJCQGEGAM-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a chlorinated benzene ring, a pyrazole ring, and a benzenesulfonamide group, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 3-methylbenzyl group: This step involves the alkylation of the pyrazole ring using 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Chlorination of the benzene ring: The benzene ring is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

    Sulfonamide formation: The final step involves the reaction of the chlorinated benzene derivative with sulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-CHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-methylbenzyl)aniline
  • 4-Chloro-1-naphthol
  • 4-Chloro-N(1)-methyl-1,3-benzenedisulfonamide

Uniqueness

4-CHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C17H16ClN3O2S/c1-13-3-2-4-14(9-13)11-21-12-16(10-19-21)20-24(22,23)17-7-5-15(18)6-8-17/h2-10,12,20H,11H2,1H3

InChI Key

SQZVAWJCQGEGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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